
Phenamacide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenamacide is a chemical compound with the molecular formula C₁₃H₁₉NO₂. It is known for its applications in various fields, including medicine and industry. This compound is structurally related to other compounds in the ureide class and has been studied for its potential anticonvulsant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenamacide can be synthesized through the N-alkylation of phenylaminoacetic acid esters. This process involves the use of neutral solvents and specific reaction conditions to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, alkylation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Phenamacide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and acids.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and chemical research.
Biology: Studied for its effects on biological systems, particularly in relation to its anticonvulsant properties.
Medicine: Investigated for its potential use in treating epilepsy and other neurological disorders.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
Phenamacide exerts its effects by binding to and blocking neuronal sodium channels or voltage-sensitive calcium channels. This action suppresses neuronal depolarization and hypersynchronization, which are often responsible for seizures . The compound’s ability to modulate these channels makes it a potential candidate for anticonvulsant therapy.
Comparison with Similar Compounds
Properties
CAS No. |
84580-27-8 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-methylbutyl 2-amino-2-phenylacetate |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-9-16-13(15)12(14)11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3 |
InChI Key |
OVJJILSKYWXGBM-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CCOC(=O)C(C1=CC=CC=C1)N |
Key on ui other cas no. |
31031-74-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


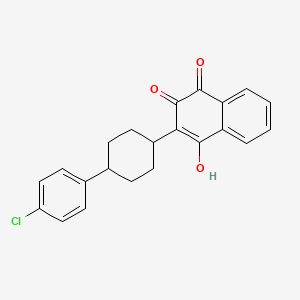
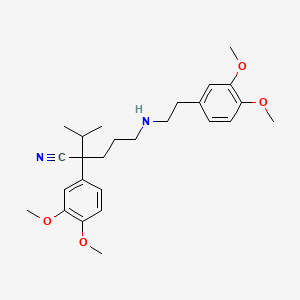
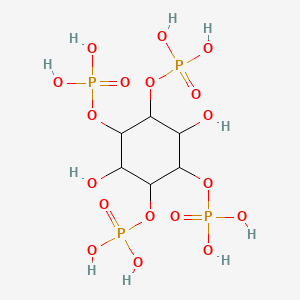
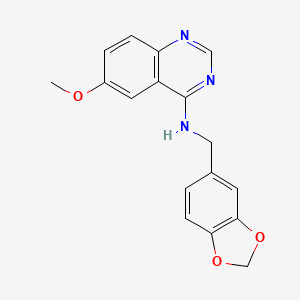

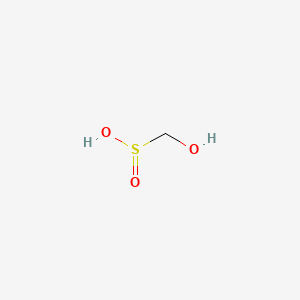
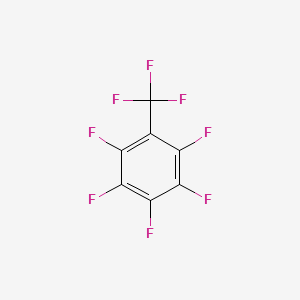
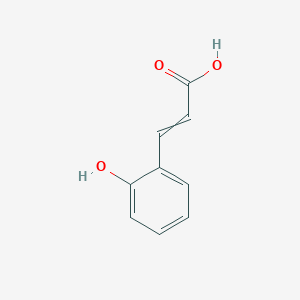


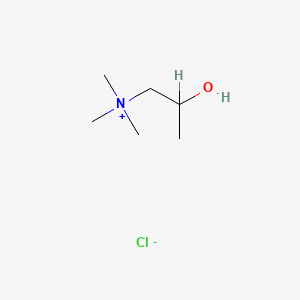


![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)
